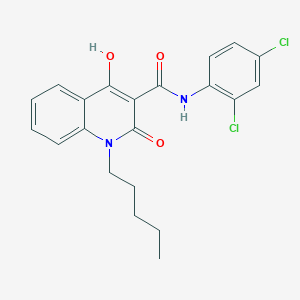
2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide typically involves multiple steps, including halogenation, amination, and acylation reactions. The specific conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction conditions is common to maintain product quality.
化学反応の分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated benzoic acids, while substitution could produce various amides or amines.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications as a pharmaceutical agent, though specific uses would require further research.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,2,2-trichloroethyl)-benzamide
- N-(2,2,2-Trichloro-1-isopropylamino-ethyl)-benzamide
- 2-Chloro-N-(2,2,2-trichloro-1-ethylamino-ethyl)-benzamide
Uniqueness
What sets 2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide apart is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties that are valuable in its applications.
特性
分子式 |
C12H14Cl4N2O |
|---|---|
分子量 |
344.1 g/mol |
IUPAC名 |
2-chloro-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H14Cl4N2O/c1-7(2)17-11(12(14,15)16)18-10(19)8-5-3-4-6-9(8)13/h3-7,11,17H,1-2H3,(H,18,19) |
InChIキー |
CYARMALMOWRBNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B11989540.png)

![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)



![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989578.png)
![9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989583.png)


